N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-6-9(13-16-7)11(15)12-5-4-10(14)8-2-3-8/h6,8,10,14H,2-5H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMXSYPHTQAEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted isoxazole derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between the target compound and its analogs:
*Estimated formula based on structural similarity to analogs.
Key Research Findings from Analogs
Substituent Effects on Enzyme Inhibition (Xanthine Oxidase)
- Bulky substituents on the isoxazole ring (e.g., tetrahydronaphthalenyl in ) enhance binding affinity to xanthine oxidase due to improved hydrophobic interactions .
- Hydroxyl vs. Ethoxy Groups : The hydroxyl group in the target compound may improve aqueous solubility compared to the ethoxy group in ’s analog, which prioritizes lipophilicity .
Positional Isomerism and Bioactivity
- 3-carboxamide vs. 4-carboxamide : The target’s 3-carboxamide position (shared with 8AK and ’s compound ) is critical for hydrogen bonding in enzyme active sites. In contrast, 4-carboxamide analogs () may adopt distinct binding conformations .
Cyclopropane and Aromatic Substitutions
- However, the target’s hydroxylated propyl chain adds flexibility and hydrogen-bonding capacity.
- Aromatic substituents (e.g., in ’s compound) favor interactions with hydrophobic enzyme pockets but may reduce metabolic stability compared to aliphatic chains .
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological properties.
The synthesis of this compound typically involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 5-methylisoxazole-3-carboxylic acid. The process is facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions, ensuring high yield and purity through methods such as recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure of the isoxazole ring allows it to modulate enzymatic activity and influence signal transduction pathways. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing the isoxazole moiety demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been documented. For example, related compounds have shown IC50 values in the nanomolar range against p38 MAPK, a critical regulator in inflammatory responses. This suggests that the compound may have potential applications in treating inflammatory diseases .
Study on Anticancer Properties
A notable study investigated the anticancer potential of this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating effective concentration levels for inhibiting cell proliferation. The mechanism involved apoptosis induction through modulation of cell cycle regulators .
Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells with an IC50 value of 820 nM. This positions the compound as a promising candidate for further development in treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory |
| N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Structure | Antibacterial |
| N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide | Structure | Anticancer |
The comparative analysis indicates that while similar compounds exhibit biological activities, the unique properties of this compound make it particularly valuable for specific therapeutic applications due to its distinct structural features.
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide?
Methodological Answer: The synthesis of oxazole carboxamides typically involves condensation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, analogous compounds have been synthesized using LiAlH4 reduction of nitriles followed by carboxamide formation in anhydrous solvents like ether . Purification often employs silica gel chromatography (TLC monitoring) or preparative HPLC to achieve >95% purity. Critical steps include temperature control (e.g., 0°C for exothermic reductions) and inert atmosphere to prevent hydrolysis . Post-synthesis, structural validation via H/C NMR and mass spectrometry is essential.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm; oxazole protons at δ 6.5–8.0 ppm) and C NMR (carbonyl carbons at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] or [M+Na] peaks).
- IR Spectroscopy : Confirm presence of amide C=O (~1650 cm) and hydroxyl groups (~3200–3500 cm) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dissolution into drains .
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to minimize degradation .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to candidate proteins (e.g., enzymes or receptors) .
- Enzyme-Linked Assays : Screen against panels of kinases, phosphatases, or proteases to assess inhibitory/activatory effects .
- Computational Docking : Perform molecular docking using software like AutoDock Vina to predict interactions with targets (e.g., cyclopropane groups may fit hydrophobic pockets) .
Q. How should conflicting data on biological activity be resolved?
Methodological Answer:
- Standardized Assays : Replicate studies using identical buffer conditions (pH, ionic strength) and enzyme/substrate concentrations to minimize variability .
- Orthogonal Validation : Cross-verify results with alternative methods (e.g., SPR vs. fluorescence polarization for binding kinetics) .
- Meta-Analysis : Compare datasets across publications to identify trends (e.g., cyclopropyl groups enhancing metabolic stability in related compounds) .
Q. What computational approaches predict the compound’s metabolic stability?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or CypReact to simulate cytochrome P450 metabolism. Focus on hydroxylation of the cyclopropane ring or oxazole cleavage .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to oxidative degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
Methodological Answer:
- Analog Synthesis : Modify the cyclopropane (e.g., replace with bicycloalkyl) or oxazole ring (e.g., introduce electron-withdrawing groups) .
- Pharmacophore Mapping : Identify critical moieties (e.g., the hydroxypropyl chain’s role in solubility) via 3D-QSAR using CoMFA or CoMSIA .
- Biological Testing : Compare IC values across analogs in cell-based assays (e.g., anti-inflammatory or antiproliferative activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
